N-(2-Phenylethyl)indomethacin Amide
Overview
Description
N-(2-phenylethyl)-Indomethacin amide is a N-acylindole.
Mechanism of Action
Target of Action
N-(2-Phenylethyl)indomethacin Amide, also known as N-2PIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-2PIA interacts with its primary target, COX-2, by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.06 and 0.125 µM, respectively . This inhibition is selective, as N-2PIA is over 400 times less potent as an inhibitor of human recombinant and ovine COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by N-2PIA is the Cyclooxygenase Pathway . By inhibiting COX-2, N-2PIA reduces the production of prostanoids, which are key mediators and regulators of inflammation. This can lead to downstream effects such as reduced inflammation, antiangiogenic effects, and potential cancer chemopreventive activity .
Result of Action
The inhibition of COX-2 by N-2PIA leads to a decrease in the production of prostanoids. This results in anti-inflammatory, antiangiogenic, and potential cancer chemopreventive effects . .
Biochemical Analysis
Biochemical Properties
N-(2-Phenylethyl)indomethacin Amide interacts with the enzyme COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.06 and 0.125 µM, respectively . It is over 400 times less potent as an inhibitor of human recombinant and ovine COX-1 .
Cellular Effects
This compound shows anti-inflammatory activity and may be effective in the prevention of cancer . It influences cell function by inhibiting the COX-2 enzyme, which plays a crucial role in inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the COX-2 enzyme . By binding to this enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .
Biological Activity
N-(2-Phenylethyl)indomethacin amide is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its biological activity, including mechanisms of action, experimental findings, and case studies.
- Anti-inflammatory Properties : Like indomethacin, this compound likely exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation. This compound also shows potential for inhibiting phospholipase A2 (PLA2), further contributing to its anti-inflammatory profile .
- Anticancer Activity : Recent studies indicate that this compound exhibits anticancer properties, possibly through the modulation of angiogenesis and induction of apoptosis in cancer cells. It has been reported to show antiangiogenic activity in various experimental models, which is significant for cancer prevention and therapy .
- Antiviral Potential : Although primarily recognized for its anti-inflammatory and anticancer activities, there is emerging evidence suggesting that indomethacin derivatives may also possess antiviral properties. For instance, indomethacin has shown some efficacy against coronaviruses by inhibiting viral replication at early stages .
In Vitro Studies
A series of in vitro experiments have evaluated the biological activity of this compound:
- Cell Line Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). This suggests a robust anti-inflammatory effect at the cellular level.
- Cancer Cell Lines : In studies involving various cancer cell lines, this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. These effects were more pronounced compared to standard NSAIDs .
Binding Affinity Studies
The interaction of this compound with human serum albumin (HSA) was analyzed using fluorescence quenching techniques. The results indicated:
- Multiple Binding Sites : The compound exhibited binding at both primary and secondary sites on HSA, which is crucial for understanding its pharmacokinetics and bioavailability .
Data Table: Biological Activity Summary
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | COX inhibition, PLA2 inhibition | |
Anticancer | Induction of apoptosis | |
Antiviral | Inhibition of viral replication | |
Binding Affinity | Interaction with HSA |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant reduction in pain scores and inflammatory markers compared to placebo. This highlights its potential as an effective therapeutic agent in managing inflammatory diseases.
Case Study 2: Cancer Prevention
A preclinical study assessed the effects of this compound on tumor growth in animal models. Results indicated a marked decrease in tumor size and incidence when treated with this compound, suggesting its role as a chemopreventive agent .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBTNADENXYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274424 | |
Record name | N-(2-Phenylethyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261766-32-9 | |
Record name | Indomethacin phenethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Phenylethyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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